molecular formula C9H8N4S2 B14908039 3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile

3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile

Cat. No.: B14908039
M. Wt: 236.3 g/mol
InChI Key: DTGPYHOTBKARCB-UHFFFAOYSA-N
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Description

3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) for cyclization reactions . Conditions often involve heating and the use of desiccants like calcium chloride .

Major Products Formed

The major products formed from these reactions include thieno[2,3-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .

Mechanism of Action

The mechanism of action of 3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, thereby affecting cellular processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a nucleic acid antimetabolite and its applications in various fields make it a compound of significant interest .

Properties

Molecular Formula

C9H8N4S2

Molecular Weight

236.3 g/mol

IUPAC Name

3-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile

InChI

InChI=1S/C9H8N4S2/c10-3-1-4-15-9-12-7(11)6-2-5-14-8(6)13-9/h2,5H,1,4H2,(H2,11,12,13)

InChI Key

DTGPYHOTBKARCB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=NC(=C21)N)SCCC#N

Origin of Product

United States

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